molecular formula C7H6N2O3 B029607 N-(2-Pyridyl)oxamic acid CAS No. 13120-39-3

N-(2-Pyridyl)oxamic acid

Cat. No.: B029607
CAS No.: 13120-39-3
M. Wt: 166.13 g/mol
InChI Key: RQLBRIIHVJSCTG-UHFFFAOYSA-N
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Description

N-(2-Pyridyl)oxamic acid is an organic compound with the chemical formula C7H6N2O3. It is known for its role as an impurity in non-steroidal anti-inflammatory drugs like piroxicam. This compound is characterized by its white crystalline appearance and its ability to dissolve in water and some organic solvents .

Preparation Methods

The synthesis of N-(2-Pyridyl)oxamic acid involves a two-step process:

Chemical Reactions Analysis

N-(2-Pyridyl)oxamic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

N-(2-Pyridyl)oxamic acid is similar to other oxamic acids, such as:

  • N-Phenyl oxamic acid
  • N-Benzyl oxamic acid
  • N-Methyl oxamic acid

What sets this compound apart is its pyridine ring, which enhances its ability to form stable metal complexes and participate in unique chemical reactions .

Biological Activity

N-(2-Pyridyl)oxamic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula C7H6N2O3C_7H_6N_2O_3, features a pyridine ring substituted with an oxamic acid moiety. Its molecular structure is pivotal in influencing its biological interactions and activities.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Research indicates that compounds containing the pyridine structure, such as this compound, possess significant antimicrobial properties. For instance, derivatives have shown effective inhibition against both Gram-positive and Gram-negative bacteria. In various studies, the minimum inhibitory concentration (MIC) values have been reported to be as low as 5.8 μg/mL against Candida albicans and Aspergillus flavus .
  • Anticancer Activity : The compound has been evaluated for its potential anticancer effects. In vitro studies demonstrated that certain derivatives lead to apoptosis in cancer cell lines, indicating their potential as therapeutic agents in oncology .
  • Enzyme Inhibition : this compound has been implicated in the inhibition of key enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), which is significant in the context of obesity and type 2 diabetes .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Interaction with Biological Targets : The compound's ability to form hydrogen bonds and coordinate with metal ions may facilitate its interaction with various biological targets, including enzymes and receptors.
  • Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to target proteins, which is crucial for its role as a drug candidate .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of various derivatives, including this compound, against E. coli, P. aeruginosa, S. aureus, and fungal strains. The results indicated strong activity with MIC values comparable to conventional antibiotics .
  • Cytotoxicity in Cancer Cells : Research involving breast cancer cell lines (MDA-MB-231 and MCF-7) demonstrated that treatment with this compound resulted in significant cytotoxic effects, leading to apoptosis and reduced viability in a dose-dependent manner .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityTarget Organism/Cell LineMIC (μg/mL)Comments
AntimicrobialE. coli93.7Effective against Gram-negative bacteria
AntimicrobialP. aeruginosa62.5Strong inhibition observed
AntimicrobialC. albicans5.8High potency against fungal strains
CytotoxicityMDA-MB-231-Induces apoptosis at low concentrations
CytotoxicityMCF-7-Dose-dependent viability reduction

Properties

IUPAC Name

2-oxo-2-(pyridin-2-ylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c10-6(7(11)12)9-5-3-1-2-4-8-5/h1-4H,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLBRIIHVJSCTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339405
Record name N-(2-PYRIDYL)OXAMIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13120-39-3
Record name N-(2-PYRIDYL)OXAMIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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